Benethamine penicillin
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Overview
Description
Benethamine penicillin is a salt form of benzylpenicillin (penicillin G), a narrow-spectrum antibiotic used to treat infections caused by susceptible bacteria. It is a natural penicillin antibiotic that is administered intravenously or intramuscularly due to poor oral absorption . This compound is known for its prolonged action, making it effective for treating various bacterial infections .
Preparation Methods
Benethamine penicillin is synthesized by reacting benzylpenicillin with N-benzyl-β-phenylethylamine. The reaction involves the formation of a salt between the carboxyl group of benzylpenicillin and the amine group of N-benzyl-β-phenylethylamine . The industrial production of this compound involves the following steps:
Fermentation: Benzylpenicillin is produced through the fermentation of Penicillium chrysogenum.
Isolation: The benzylpenicillin is isolated and purified from the fermentation broth.
Reaction: Benzylpenicillin is reacted with N-benzyl-β-phenylethylamine under controlled conditions to form this compound.
Purification: The resulting this compound is purified and formulated for medical use.
Chemical Reactions Analysis
Benethamine penicillin undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form benzylpenicillin and N-benzyl-β-phenylethylamine.
Oxidation: This compound can undergo oxidation reactions, leading to the formation of degradation products.
Substitution: The β-lactam ring of this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions include benzylpenicillin, N-benzyl-β-phenylethylamine, and various substituted derivatives .
Scientific Research Applications
Benethamine penicillin has several scientific research applications, including:
Mechanism of Action
Benethamine penicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The molecular targets of this compound include PBPs, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .
Comparison with Similar Compounds
Benethamine penicillin is similar to other penicillin antibiotics, such as benzathine benzylpenicillin and procaine penicillin. it has unique properties that distinguish it from these compounds:
Benzathine benzylpenicillin: Both this compound and benzathine benzylpenicillin are long-acting forms of benzylpenicillin.
Procaine penicillin: Procaine penicillin is another long-acting form of benzylpenicillin, but it is less stable and has a shorter duration of action compared to this compound.
Similar compounds include:
- Benzathine benzylpenicillin
- Procaine penicillin
- Benzylpenicillin (penicillin G)
- Phenoxymethylpenicillin (penicillin V)
This compound’s prolonged action and stability make it a valuable antibiotic for treating various bacterial infections.
Properties
CAS No. |
751-84-8 |
---|---|
Molecular Formula |
C31H35N3O4S |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S.C15H17N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,16H,11-13H2/t11-,12+,14-;/m1./s1 |
InChI Key |
JAQPGQYDZJZOIN-LQDWTQKMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
751-84-8 | |
Pictograms |
Irritant; Health Hazard |
Synonyms |
enethamine penicillin benethamine penicillin G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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